molecular formula C11H14BrN3O B6647577 4-Bromo-5-(cyclohex-3-en-1-ylamino)-2-methylpyridazin-3-one

4-Bromo-5-(cyclohex-3-en-1-ylamino)-2-methylpyridazin-3-one

Cat. No. B6647577
M. Wt: 284.15 g/mol
InChI Key: JCEGRCQWRJQEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-(cyclohex-3-en-1-ylamino)-2-methylpyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is synthesized using a specific method and has potential applications in various fields, including medicinal chemistry and biochemistry.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(cyclohex-3-en-1-ylamino)-2-methylpyridazin-3-one is not fully understood. However, studies have shown that the compound has a unique mode of action, which involves the inhibition of specific enzymes and proteins. This inhibition leads to the modulation of various cellular processes, which can result in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-5-(cyclohex-3-en-1-ylamino)-2-methylpyridazin-3-one have been studied extensively. The compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Bromo-5-(cyclohex-3-en-1-ylamino)-2-methylpyridazin-3-one in lab experiments is its unique properties. The compound has a high potency and specificity, which makes it an ideal tool for studying specific cellular processes. However, one of the limitations of using the compound is its potential toxicity. The compound has been shown to be toxic in high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-Bromo-5-(cyclohex-3-en-1-ylamino)-2-methylpyridazin-3-one. One of the most promising directions is the development of new drugs based on the compound. The compound has shown potential in the treatment of various diseases, and the development of new drugs based on the compound can lead to the development of more effective treatments. Another direction is the study of the compound's mechanism of action. Further research can lead to a better understanding of the compound's mode of action, which can lead to the development of more specific and effective drugs.
Conclusion:
In conclusion, 4-Bromo-5-(cyclohex-3-en-1-ylamino)-2-methylpyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound has potential applications in various fields, including medicinal chemistry and biochemistry. Further research on the compound can lead to the development of new drugs and a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of 4-Bromo-5-(cyclohex-3-en-1-ylamino)-2-methylpyridazin-3-one involves a series of chemical reactions. The starting material for the synthesis is 2-methylpyridazine-3,6-diamine, which is reacted with 3-bromo-4-hydroxybenzaldehyde to form an intermediate product. This intermediate product is then reacted with cyclohex-3-en-1-amine to form the final product, 4-Bromo-5-(cyclohex-3-en-1-ylamino)-2-methylpyridazin-3-one.

Scientific Research Applications

The unique properties of 4-Bromo-5-(cyclohex-3-en-1-ylamino)-2-methylpyridazin-3-one make it a potential candidate for various scientific research applications. One of the most promising applications is in medicinal chemistry, where the compound can be used as a lead compound for the development of new drugs. The compound has shown potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

4-bromo-5-(cyclohex-3-en-1-ylamino)-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O/c1-15-11(16)10(12)9(7-13-15)14-8-5-3-2-4-6-8/h2-3,7-8,14H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEGRCQWRJQEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)NC2CCC=CC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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